2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a dimethylfuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran-3-carbonyl chloride with pyrrolidine, followed by the introduction of the pyrazine ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include furanones, alcohols, and various substituted pyrazine derivatives.
Scientific Research Applications
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler derivative of furan with potential as a biofuel.
Pyrrolidine: A basic nitrogen-containing heterocycle used in various organic syntheses.
Pyrazine: A nitrogen-containing aromatic compound with applications in flavor and fragrance industries.
Uniqueness
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to its combination of a pyrazine ring, a pyrrolidine moiety, and a dimethylfuran carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-13(11(2)20-10)15(19)18-6-3-12(9-18)21-14-8-16-4-5-17-14/h4-5,7-8,12H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBRWQEVHKPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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